molecular formula C21H25N5O3 B2419135 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-25-3

3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2419135
CAS RN: 896807-25-3
M. Wt: 395.463
InChI Key: KBPOAFRWIMTYBB-UHFFFAOYSA-N
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Description

The compound “3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of purine . Purine derivatives have been synthesized as nonclassical antifolates . Antifolates have been used as antimetabolite anticancer agents for a long period of time .


Synthesis Analysis

A series of 2,6-diamine -9H -purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized . The synthesis of these compounds involves complex chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains multiple functional groups and rings . The compound contains an m -methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge .


Chemical Reactions Analysis

The compound has been tested for its anti-proliferative activities against HL60, HeLa and A549 cells . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of our target compounds were determined .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation revealed potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activity in animal models (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

  • A study on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones showed a range of receptor activities, identifying potential compounds for anxiolytic and antidepressant applications (Zagórska et al., 2015).

Biological Evaluation as Potential Antidepressant Agents

  • Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and enzyme inhibitor activity identified compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).

Receptor Affinity and Enzyme Activity Studies

  • The study of imidazo- and pyrimidino[2,1-f]purines revealed insights into the structural features responsible for receptor and enzyme activity, suggesting the potential of these compounds for further modification in medicinal chemistry (Zagórska et al., 2016).

Antagonistic Activity on Adenosine Receptors

  • Research on imidazo[2,1-f]purine-2,4-diones identified potent and selective A(3) adenosine receptors antagonists, suggesting their relevance in therapeutic applications (Baraldi et al., 2005).

Mechanism of Action

The compound displayed the best inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed which indicated that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)12-14(3)26(20)15-6-8-16(29-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPOAFRWIMTYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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